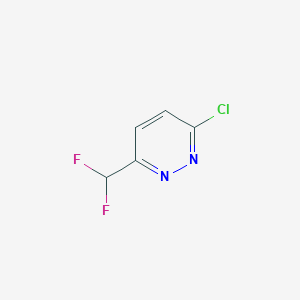

3-Chloro-6-(difluoromethyl)pyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-(difluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2/c6-4-2-1-3(5(7)8)9-10-4/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWAHLKOWQLVBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706439-95-3 | |

| Record name | 3-chloro-6-(difluoromethyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of 3-Chloro-6-(difluoromethyl)pyridazine: An In-depth Technical Guide for Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂), in particular, has garnered significant attention as a bioisostere for hydroxyl or thiol groups, capable of forming hydrogen bonds and influencing electronic properties. This guide provides a comprehensive overview of a robust and scientifically sound synthesis pathway for 3-chloro-6-(difluoromethyl)pyridazine, a valuable heterocyclic building block in the development of novel therapeutics.

This document moves beyond a simple recitation of procedural steps, delving into the rationale behind the chosen synthetic strategy and offering insights gleaned from practical application. The pathway is presented as a self-validating system, with each step logically flowing from the last, grounded in established chemical principles and supported by authoritative literature.

A Strategic Approach to Synthesis: The Two-Stage Pathway

The most efficient and reliable synthesis of this compound is achieved through a two-stage process. This pathway hinges on the initial construction of a pyridazinone ring system, followed by the introduction of the chloro substituent. This approach is advantageous as it allows for the early and controlled installation of the difluoromethyl moiety, a critical pharmacophore.

The overall synthetic transformation can be visualized as follows:

physicochemical properties of 3-Chloro-6-(difluoromethyl)pyridazine

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-6-(difluoromethyl)pyridazine

Introduction

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are indispensable scaffolds for the development of novel therapeutics. The strategic introduction of fluorine atoms can significantly modulate key drug-like properties, including metabolic stability, lipophilicity, and target binding affinity.[1] Within this class, this compound (CAS No: 1706439-95-3) emerges as a crucial building block. Its unique arrangement of a reactive chlorine atom, an electron-deficient pyridazine core, and a metabolically robust difluoromethyl group presents a versatile platform for synthetic elaboration in drug discovery programs.[1][2][3]

This guide provides a comprehensive analysis of the core . Moving beyond a simple data sheet, we will explore the causality behind these properties, present detailed protocols for its analytical characterization, and discuss the implications of its chemical nature for researchers, scientists, and drug development professionals.

Section 1: Core Molecular and Physical Properties

A foundational understanding of a compound begins with its fundamental molecular and physical characteristics. These properties govern its behavior in both chemical reactions and biological systems.

Key Identifiers and Structural Data

-

IUPAC Name: this compound

-

Canonical SMILES: C1=CC(=NN=C1C(F)F)Cl[4]

-

InChI Key: YXWAHLKOWQLVBJ-UHFFFAOYSA-N[4]

Physical State and Thermal Properties

The quantitative physical properties of this compound are summarized below. It is critical to note that several of these values are computationally predicted and should be empirically validated for mission-critical applications.

| Property | Value | Type | Source(s) |

| Appearance | Light yellow to yellow solid | Experimental | [8][9] |

| Boiling Point | 272.1 ± 35.0 °C at 760 mmHg | Predicted | [9] |

| Density | 1.421 ± 0.06 g/cm³ | Predicted | [9] |

| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | Recommendation | [4][8][9][10] |

Section 2: Chemical Profile and Reactivity

The chemical behavior of this compound is dominated by the electronic interplay between the diazine ring, the halogen, and the difluoromethyl substituent.

Acidity, Basicity, and Electronic Nature (pKa)

The predicted pKa of this compound is approximately -0.90 ± 0.10 .[4][8][9] The parent pyridazine ring is weakly basic (pKa ≈ 2.0).[11] The pronounced decrease in basicity for this derivative is a direct consequence of the powerful electron-withdrawing inductive effects of both the chlorine atom and the difluoromethyl group. This electron-deficient nature of the pyridazine ring is a key feature influencing its reactivity, particularly its susceptibility to nucleophilic attack.

Solubility Profile

While explicit experimental solubility data is not widely published, based on its structural analogue, 3-chloro-6-(trifluoromethyl)pyridazine, it is expected to exhibit good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane.[12] This solubility profile is advantageous for its use in a wide range of synthetic organic reactions.

Reactivity and Chemical Stability

The primary locus of reactivity on the molecule is the carbon-chlorine bond at the 3-position of the pyridazine ring. The electron-deficient nature of the ring system makes this position highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . This is the most critical feature from a synthetic utility standpoint, as the chlorine atom can be readily displaced by a vast array of nucleophiles (e.g., amines, thiols, alcohols), enabling the construction of diverse compound libraries.[13][14]

Stability: The compound is stable under recommended storage conditions. To maintain its integrity, it should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at freezer temperatures (-20°C) to prevent potential degradation from atmospheric moisture or heat.[4][8][9]

Section 3: Analytical Characterization Protocols

Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of any chemical intermediate. The following protocols represent a self-validating system for the quality control of this compound.

Experimental Workflow for Compound Characterization

The logical flow from receiving a sample to its full structural confirmation and purity assessment is a critical process for ensuring data integrity in research and development.

Caption: Standard analytical workflow for compound validation.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

-

Objective: To quantify the purity of the compound.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to ~50 µg/mL with 50:50 Water:Acetonitrile.

-

Acceptance Criteria: Purity should be ≥98% by peak area normalization.

Protocol 2: Structural Confirmation by Spectroscopy

-

¹H NMR Spectroscopy: Based on its structure, the proton NMR spectrum (in CDCl₃ or DMSO-d₆) is expected to show:

-

A triplet in the region of 6.5-7.5 ppm, characteristic of the -CHF₂ proton, with coupling to the two fluorine atoms.

-

Two doublets in the aromatic region (typically 7.5-8.5 ppm) corresponding to the two protons on the pyridazine ring.

-

-

Mass Spectrometry (MS):

-

Using electrospray ionization (ESI+), the mass spectrum should display a prominent molecular ion peak [M+H]⁺ at m/z 165.00.

-

Crucially, a characteristic isotopic pattern for a single chlorine atom will be observed, with a peak at [M+2+H]⁺ (m/z 167.00) that is approximately one-third the intensity of the main peak. This pattern is a definitive confirmation of the presence of chlorine.[13]

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands. Key expected vibrations include C-H stretching for the aromatic and difluoromethyl groups, C=C and C=N stretching vibrations from the pyridazine ring, and a distinct C-Cl stretching vibration.[13]

-

Section 4: Application and Significance in Drug Discovery

The directly inform its strategic use in drug discovery.

Synthetic Versatility

The labile chlorine atom at the 3-position is the molecule's primary asset, enabling its use as a versatile intermediate. Researchers can perform nucleophilic aromatic substitution reactions to rapidly generate a diverse range of derivatives for structure-activity relationship (SAR) studies.

Caption: Synthetic utility via Nucleophilic Aromatic Substitution.

Role of the Difluoromethyl Group

The -CHF₂ group is often employed as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. Its inclusion can enhance metabolic stability by blocking sites of oxidative metabolism and improve membrane permeability due to its increased lipophilicity. Furthermore, the -CHF₂ group can act as a hydrogen bond donor, potentially forming crucial interactions with target proteins.[1]

The Pyridazine Core as a Pharmacophore

The pyridazine ring itself is a well-established pharmacophore found in numerous approved drugs and clinical candidates.[11][15] Its polar nature, characterized by a high dipole moment, can improve aqueous solubility and offers dual hydrogen-bond accepting capabilities, which are vital for molecular recognition at a biological target.[11] The pyridazine scaffold has shown a lower propensity for inhibiting cytochrome P450 enzymes compared to other nitrogen-containing heterocycles, which is a favorable characteristic for developing drug candidates with cleaner safety profiles.[11]

References

- Exploring 3-Chloro-6-(trifluoromethyl)pyridazine: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Chloro-6-difluoromethyl-pyridazine 1706439-95-3 wiki. (n.d.). Guidechem.

- 3-Chloro-6-difluoromethyl-pyridazine | 1706439-95-3. (n.d.). ChemicalBook.

- 3-Chloro-6-(trifluoromethyl)pyridazine 98 258506-68-2. (n.d.). Sigma-Aldrich.

- 3-Chloro-6-difluoromethyl-pyridazine CAS#: 1706439-95-3. (n.d.). ChemicalBook.

- 3-Chloro-6-(trifluoromethyl)pyridazine Price from Supplier. (n.d.). Chemsrc.com.

- 3-chloro-6-(trifluoromethyl)pyridazine. (2024, April 9). ChemBK.

- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway. (2022). ACS Omega.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-4-methyl-6-phenylpyridazine. (n.d.). Benchchem.

- This compound. (n.d.). Synthonix.

- The pyridazine heterocycle in molecular recognition and drug discovery. (2023). Medicinal Chemistry Research.

- An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023). Synthetic Communications.

- 1706439-95-3|this compound. (n.d.). BLD Pharm.

- Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents. (2020). RSC Advances.

- 1706439-95-3 | this compound. (n.d.). Anax Laboratories.

- Calculated pKa values of pyridazine. (n.d.). ResearchGate.

- Pyridazine. (n.d.). Wikipedia.

- This compound. (n.d.). Appretech Scientific Limited.

- 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2019). Molecules.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Synthonix, Inc > 1706439-95-3 | this compound [synthonix.com]

- 6. anaxlab.com [anaxlab.com]

- 7. appretech.com [appretech.com]

- 8. 3-Chloro-6-difluoromethyl-pyridazine | 1706439-95-3 [m.chemicalbook.com]

- 9. 3-Chloro-6-difluoromethyl-pyridazine CAS#: 1706439-95-3 [m.chemicalbook.com]

- 10. 1706439-95-3|this compound|BLD Pharm [bldpharm.com]

- 11. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Pyridazine - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 3-Chloro-6-(difluoromethyl)pyridazine: A Technical Guide for Researchers

Introduction

3-Chloro-6-(difluoromethyl)pyridazine is a heterocyclic compound of increasing interest within medicinal chemistry and drug development. As with any novel compound, a thorough and unambiguous structural characterization is paramount to understanding its chemical properties and potential biological activity. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this characterization process. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for researchers working with this and related pyridazine derivatives.

It is important to note that, at the time of this writing, publicly available, experimentally-derived spectroscopic data for this compound is limited. Therefore, the data and interpretations presented herein are based on established principles of spectroscopy and comparative analysis with structurally similar pyridazine derivatives.

Molecular Structure and Spectroscopic Expectations

The structure of this compound, with the molecular formula C₅H₃ClF₂N₂, dictates the expected spectroscopic signatures. The pyridazine ring is an aromatic system, which will influence the chemical shifts of its constituent protons and carbons in NMR spectroscopy. The presence of a chlorine atom and a difluoromethyl group will introduce distinct isotopic patterns in mass spectrometry and characteristic vibrational modes in IR spectroscopy, respectively. Furthermore, the fluorine atoms will exhibit unique NMR signals and couplings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete structural assignment.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is expected to show two distinct signals corresponding to the two protons on the pyridazine ring, in addition to the proton of the difluoromethyl group.

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~ 7.8 - 8.0 | Doublet | ~ 9.0 | H-4 |

| ~ 7.6 - 7.8 | Doublet | ~ 9.0 | H-5 |

| ~ 6.8 - 7.0 | Triplet | ~ 54.0 | CHF₂ |

The aromatic protons, H-4 and H-5, are expected to appear as doublets due to coupling with each other. The proton of the difluoromethyl group is predicted to be a triplet due to coupling with the two equivalent fluorine atoms.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the chemical environment of the five carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 158 - 160 | C-3 |

| ~ 152 - 154 | C-6 |

| ~ 128 - 130 | C-4 |

| ~ 125 - 127 | C-5 |

| ~ 115 - 118 (t) | CHF₂ |

The carbon attached to the chlorine atom (C-3) and the carbon attached to the difluoromethyl group (C-6) are expected to be the most downfield-shifted in the aromatic region. The carbon of the difluoromethyl group will appear as a triplet due to coupling with the two fluorine atoms.

Predicted ¹⁹F NMR Spectral Analysis

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group.

| Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ~ -90 to -120 | Doublet | ~ 54.0 | CHF₂ |

The signal is predicted to be a doublet due to coupling with the proton of the difluoromethyl group.

Experimental Protocol for NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves the sample and has minimal overlapping signals with the analyte.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Addition of Internal Standard (Optional): If quantitative analysis is required, add a small amount of a suitable internal standard (e.g., tetramethylsilane, TMS).

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the desired NMR spectra (¹H, ¹³C, ¹⁹F, and any 2D experiments like COSY and HSQC).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1600 - 1450 | C=C and C=N stretch | Pyridazine ring |

| 1200 - 1000 | C-F stretch | Difluoromethyl group |

| 800 - 600 | C-Cl stretch | Chloro group |

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Analysis

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope. The relative intensity of the M+2 peak should be approximately one-third of the M⁺ peak.

| Predicted m/z | Assignment |

| 164/166 | [M]⁺ |

| 129 | [M - Cl]⁺ |

| 113 | [M - CHF₂]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization Method: Choose an appropriate ionization method. For molecular weight determination, a soft ionization technique like Electrospray Ionization (ESI) is preferred. For fragmentation information, Electron Ionization (EI) can be used.

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable mass range.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

reactivity of the pyridazine ring in 3-Chloro-6-(difluoromethyl)pyridazine

An In-Depth Technical Guide to the Reactivity of the Pyridazine Ring in 3-Chloro-6-(difluoromethyl)pyridazine

Introduction: The Pyridazine Scaffold in Modern Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, arising from the electron-deficient nature imparted by the nitrogen atoms, confer a distinct reactivity profile that synthetic chemists can exploit to generate molecular diversity. This guide focuses on a particularly valuable building block: This compound (CAS: 1706439-95-3).[3][4]

The substituents at the 3- and 6-positions profoundly influence the ring's reactivity. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and as a versatile handle for transition-metal-catalyzed cross-coupling reactions. The difluoromethyl (-CHF₂) group acts as a strong electron-withdrawing group and a lipophilic hydrogen bond donor mimic, often enhancing metabolic stability and binding affinity in drug candidates. This document provides a comprehensive exploration of the reactivity of this compound, offering both mechanistic insights and field-proven experimental protocols for its derivatization.

Nucleophilic Aromatic Substitution (SNAr): Gateway to Functionalization

The pyridazine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the chloro and difluoromethyl substituents. This electronic landscape makes the ring highly susceptible to attack by nucleophiles, primarily at the carbon atom bearing the chlorine leaving group.

Mechanistic Underpinnings

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-poor C-3 position, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and, importantly, onto the electronegative nitrogen atoms, which stabilizes the intermediate. In the subsequent elimination step, aromaticity is restored by the expulsion of the chloride ion.

The reaction is regioselective for the C-3 position due to the presence of the chlorine atom, a competent leaving group. The rate of reaction is enhanced by the strong inductive electron-withdrawing effect of the -CHF₂ group at the C-6 position, which further polarizes the C-Cl bond and stabilizes the anionic intermediate.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthonix, Inc > 1706439-95-3 | this compound [synthonix.com]

- 4. Page loading... [guidechem.com]

- 5. tandfonline.com [tandfonline.com]

The Difluoromethyl Pyridazine Scaffold: A Technical Guide to Its Application in Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl group (CHF₂) offers a unique combination of properties that can profoundly influence a molecule's biological profile. When appended to a pyridazine core, a privileged heterocyclic scaffold, the resulting difluoromethyl pyridazine moiety presents a compelling structural motif for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of difluoromethyl pyridazines in medicinal chemistry. We will delve into the rationale behind their design, key synthetic strategies, their impact on critical drug-like properties, and explore their application in various therapeutic areas through illustrative case studies.

The Strategic Value of the Difluoromethyl Pyridazine Moiety

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in drug discovery, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a difluoromethyl group can further enhance the therapeutic potential of pyridazine-based compounds by modulating their physicochemical and pharmacokinetic properties.

The CHF₂ group is often employed as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups. This is due to its ability to act as a hydrogen bond donor through its weakly acidic proton, while also being more lipophilic. This bioisosteric replacement can lead to improved metabolic stability, enhanced cell permeability, and altered binding interactions with biological targets.[4]

The combination of the electron-withdrawing nature of the difluoromethyl group and the inherent properties of the pyridazine ring can lead to:

-

Modulation of pKa: The introduction of a CHF₂ group can lower the pKa of nearby basic nitrogen atoms in the pyridazine ring, which can be crucial for optimizing target engagement and pharmacokinetic properties.

-

Increased Lipophilicity (logP): The CHF₂ group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This can lead to a longer in vivo half-life and improved bioavailability.

-

Favorable Target Interactions: The unique electronic properties of the CHF₂ group can lead to favorable interactions with protein targets, such as dipole-dipole interactions and hydrogen bonding, potentially increasing binding affinity and selectivity.

Synthetic Strategies for Accessing Difluoromethyl Pyridazines

The synthesis of difluoromethyl pyridazines can be approached in two primary ways: by constructing the pyridazine ring with a pre-installed difluoromethyl group or by introducing the difluoromethyl group onto an existing pyridazine scaffold.

De Novo Ring Synthesis

This strategy involves the condensation of a 1,4-dicarbonyl compound, where one of the carbonyl-flanking carbons is difluoromethylated, with hydrazine or a hydrazine derivative.

Workflow for De Novo Synthesis of a Difluoromethyl Pyridazine

Caption: De Novo synthesis of difluoromethyl pyridazines.

Late-Stage Difluoromethylation

The direct introduction of a difluoromethyl group onto a pre-formed pyridazine ring is an attractive and often more convergent approach. Recent advances in synthetic methodology have made this a viable strategy.

Experimental Protocol: Radical C-H Difluoromethylation of a Pyridazine Derivative

This protocol is a generalized procedure based on modern radical difluoromethylation methods.

-

Reaction Setup: To a solution of the pyridazine substrate (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL) in a reaction vessel, add a radical initiator (e.g., AIBN, 0.1 mmol) and a difluoromethylating agent (e.g., zinc(II) bis(difluoromethylsulfinate), 2.0 mmol).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethyl pyridazine.

Impact on Physicochemical Properties: A Data-Driven Perspective

The influence of the difluoromethyl group on the physicochemical properties of the pyridazine core is a critical consideration in drug design. While extensive experimental data for a wide range of difluoromethyl pyridazines is still emerging, we can extrapolate from studies on related heterocyclic systems.

| Property | Unsubstituted Pyridazine (Approx. Value) | Expected Impact of CHF₂ Group | Rationale |

| pKa | ~2.3[5] | Decrease | The strong electron-withdrawing nature of the CHF₂ group reduces the electron density on the pyridazine nitrogen atoms, lowering their basicity. |

| logP | ~0.4 | Increase | The fluorine atoms increase the lipophilicity of the molecule, leading to a higher logP value. |

| Metabolic Stability | Varies depending on substitution | Significant Increase | The high strength of the C-F bond makes the CHF₂ group resistant to oxidative metabolism.[4] |

Table 1: Predicted Impact of a Difluoromethyl Group on the Physicochemical Properties of a Pyridazine Scaffold.

Therapeutic Applications and Case Studies

The unique properties of the difluoromethyl pyridazine scaffold have led to its exploration in various therapeutic areas.

Kinase Inhibitors

The pyridazine moiety is a common feature in many kinase inhibitors, often acting as a hinge-binding motif.[6] The addition of a difluoromethyl group can enhance potency, selectivity, and pharmacokinetic properties.

Case Study: Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitors

In the development of selective inhibitors for the pseudokinase domain (JH2) of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, researchers identified a series of imidazo[1,2-b]pyridazine derivatives.[7] While not containing a difluoromethyl group themselves, this class of compounds highlights the utility of the pyridazine core in kinase inhibition. Structure-activity relationship (SAR) studies revealed that substitutions on the pyridazine ring were critical for potency and metabolic stability. The introduction of a difluoromethyl group on an appended phenyl ring in other kinase inhibitor scaffolds has been shown to be beneficial.[8]

Kinase Inhibition by Pyridazine-Based Compounds

Sources

- 1. Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of Chlorinated Pyridazines: An In-depth Technical Guide for Researchers

The pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatile role in developing a wide spectrum of pharmacologically active molecules.[1] Its derivatives are integral to the discovery of novel therapeutics, from anticancer agents to cardiovascular drugs.[1][2][3] Among these, chlorinated pyridazines serve as crucial intermediates, their reactivity being a double-edged sword that enables complex molecular architectures while demanding rigorous safety and handling protocols.

This guide provides a comprehensive overview of the safe handling, synthesis, and disposal of chlorinated pyridazine compounds, tailored for researchers, scientists, and drug development professionals. By elucidating the causality behind safety protocols and experimental design, this document aims to foster a culture of safety and scientific integrity in the laboratory.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of chlorinated pyridazines is paramount before any laboratory work commences. These compounds, typified by derivatives like 3,6-dichloropyridazine, present a multi-faceted risk profile that must be meticulously managed.

Toxicological Profile

Chlorinated pyridazines are generally classified as hazardous substances. The primary routes of exposure are inhalation, ingestion, and skin contact, each with the potential for significant adverse health effects.

Key Toxicological Hazards:

-

Acute Toxicity: Many chlorinated pyridazines are toxic if swallowed and harmful if inhaled.[4][5][6] For instance, 3-chloropyridazine is classified as harmful if swallowed, in contact with skin, or inhaled.[7]

-

Skin and Eye Irritation: Direct contact can cause severe skin and eye irritation.[4][6][8] Some derivatives may even cause serious eye damage.[7][9]

-

Respiratory Irritation: Inhalation of dust or vapors can lead to respiratory tract irritation.[4][7][8]

-

Systemic Effects: Inhalation and oral exposure studies in animal models have shown effects such as somnolence, ataxia, and weight loss.[10]

Table 1: GHS Hazard Classification for Representative Chlorinated Pyridazines

| Hazard Statement | GHS Classification | Representative Compound(s) |

| H301: Toxic if swallowed | Acute Toxicity, Oral (Cat. 3) | 3,6-Dichloropyridazine[6] |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) | 3-Chloropyridazine[7] |

| H312: Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) | 3-Chloropyridazine[7] |

| H315: Causes skin irritation | Skin Irritation (Cat. 2) | 3,6-Dichloropyridazine, 3-Chloropyridazine[4][6][7] |

| H318/H319: Causes serious eye damage/irritation | Eye Damage/Irritation (Cat. 1/2A) | 3,6-Dichloropyridazine, 3-Chloropyridazine[4][6][7] |

| H331: Toxic if inhaled | Acute Toxicity, Inhalation (Cat. 3) | 3,6-Dichloropyridazine[5] |

| H332: Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) | 3-Chloropyridazine[7] |

| H335: May cause respiratory irritation | STOT - SE (Cat. 3) | 3,6-Dichloropyridazine, 3-Chloropyridazine[4][6][7] |

Note: STOT - SE stands for Specific Target Organ Toxicity - Single Exposure. Classifications are based on available Safety Data Sheets and databases. Always consult the specific SDS for the compound in use.

Chemical Reactivity and Stability

Chlorinated pyridazines are reactive compounds, a property that is harnessed in synthesis but also presents potential hazards.

-

Moisture Sensitivity: Some chlorinated pyridazines are sensitive to moisture.[4]

-

Incompatibilities: They are generally incompatible with strong oxidizing agents, strong bases, and amines.[4] Reactions with these substances can be exothermic and may produce hazardous byproducts.

-

Thermal Decomposition: During a fire, irritating and highly toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl), may be generated.[8][11]

Part 2: Standard Operating Procedures for Safe Handling

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with chlorinated pyridazines.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Chemical Fume Hood: All work with chlorinated pyridazines, including weighing, transfers, and reactions, must be conducted in a properly functioning and certified chemical fume hood.[12] This is critical to prevent the inhalation of dust and vapors.

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[13]

-

Safety Showers and Eyewash Stations: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance from the work area.[4][12]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is non-negotiable.

-

Eye and Face Protection: Wear chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[12][13] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[12]

-

Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[12] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[14]

-

Skin and Body Protection: A chemical-resistant lab coat must be worn and fully buttoned.[4][12] Consider flame-retardant and antistatic protective clothing for larger scale operations.[12]

-

Respiratory Protection: In situations where a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with the appropriate cartridges is necessary.[12][13] All personnel requiring respirators must be part of a respiratory protection program that includes medical clearance and fit testing.

Caption: Hierarchy of controls and essential PPE for handling chlorinated pyridazines.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling chlorinated pyridazines and before leaving the laboratory.[4][8]

-

Do not eat, drink, or smoke in areas where these chemicals are handled or stored.[4]

-

Remove contaminated clothing immediately and wash it before reuse.[8]

Part 3: Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

The synthesis of 3,6-dichloropyridazine from 3,6-dihydroxypyridazine (maleic hydrazide) using phosphorus oxychloride is a common and illustrative procedure.[15][16] The following protocol integrates critical safety considerations at each step.

Reaction: 3,6-dihydroxypyridazine + POCl₃ → 3,6-dichloropyridazine

Materials and Equipment

-

3,6-dihydroxypyridazine

-

Phosphorus oxychloride (POCl₃)

-

Chloroform (or another suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Heating mantle

-

Apparatus for rotary evaporation

-

Silica gel for column chromatography

-

Appropriate work-up and extraction solvents

Step-by-Step Methodology

-

Preparation (in a fume hood):

-

Set up a clean, dry round-bottom flask with a stir bar and a reflux condenser.

-

Ensure a source of cooling water for the condenser.

-

Carefully add 3,6-dihydroxypyridazine and the solvent (e.g., chloroform) to the flask.[15]

-

-

Reagent Addition (in a fume hood):

-

Slowly and carefully add phosphorus oxychloride to the reaction mixture with stirring.[15] CAUTION: Phosphorus oxychloride is highly corrosive and reacts violently with water. The addition may be exothermic.

-

-

Reaction (in a fume hood):

-

Work-up and Purification (in a fume hood):

Caption: Workflow for the synthesis of 3,6-dichloropyridazine.

Part 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Spills

-

Small Spills (in a fume hood):

-

Absorb the spill with an inert material (e.g., sand, vermiculite).

-

Collect the contaminated material into a sealed, properly labeled container for hazardous waste disposal.[12]

-

-

Large Spills:

-

Evacuate the immediate area.

-

Alert laboratory personnel and contact the institution's emergency response team.

-

Prevent the spill from entering drains.[12]

-

Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4][8] Seek immediate medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4][8] Seek medical attention if irritation develops or persists.[8]

-

Inhalation: Move the affected person to fresh air.[4][8] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4][14] Rinse the mouth with water and seek immediate medical attention.[4][14]

Fire

-

Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Part 5: Storage and Waste Disposal

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage

-

Store chlorinated pyridazines in a tightly closed, properly labeled container.[8][13]

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and bases.[8][17]

-

The storage area should be secure and accessible only to authorized personnel.

Waste Disposal

-

All waste materials, including unused compounds, contaminated PPE, and absorbent materials, must be disposed of as hazardous waste.[12]

-

Collect waste in a sealed, compatible, and clearly labeled container.[17]

-

Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Conclusion

Chlorinated pyridazines are invaluable tools in the arsenal of the medicinal chemist. However, their utility is intrinsically linked to a profound respect for their potential hazards. By adhering to the principles of hazard assessment, implementing robust safety protocols, and preparing for emergencies, researchers can confidently and safely harness the synthetic potential of these important compounds, paving the way for the next generation of therapeutic innovations.

References

- A Technical Guide to Pyridazine Analogues and Derivatives in Drug Discovery. (n.d.). Benchchem.

- SAFETY DATA SHEET - 3,6-Dichloropyridazine. (2024, March 29). Fisher Scientific.

- 3,6-Dichloropyridazine MSDS - 842712. (n.d.). Merck Millipore.

- Pyridazines in Drug Discovery. (n.d.). PharmaBlock.

- Material Safety Data Sheet - 3,6-Dichloropyridazine, 97%. (n.d.). Cole-Parmer.

- Synthesis of 3,6-dichloro-4-isopropylpyridazine. (n.d.). PrepChem.com.

- The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC.

- Method for synthetizing 3,6-dichloropyridazine. (n.d.). Eureka | Patsnap.

- 3-Chloro-6-(1-piperazinyl)pyridazine SDS, 56392-83-7 Safety Data Sheets. (n.d.). ECHEMI.

- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. (2024, September 1). PubMed.

- An Improved Process For The Preparationof 3,6 Dichloro 4 Isopropylpyridazine. (n.d.).

- Preparation method of 3, 6-dichloropyridazine. (n.d.). Google Patents.

- Method for synthetizing 3,6-dichloropyridazine. (n.d.). Google Patents.

- 3,6-Dichloropyridazine - Safety Data Sheet. (2025, August 23). ChemicalBook.

- MSDS of 3,6-Dichloropyridazine. (2019, November 19).

- 3-Chloropyridazine | C4H3ClN2 | CID 11274989. (n.d.). PubChem - NIH.

- Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). JOCPR.

- Standard Operating Procedure for Pyridine. (n.d.).

- What are the storage requirements for pyrazine? (2025, June 5). Blog - BIOSYNCE.

- Safety Data Sheet. (2024, December 19).

- Essential Safety and Operational Protocols for 3-piperazin-1-yl-1H-pyridazin-6-one. (n.d.). Benchchem.

- Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2025, October 16).

- A novel and convenient protocol for synthesis of pyridazines. (n.d.). PubMed.

- Radical mediated C-H functionalization of 3,6-dichloropyridazine: efficient access to novel tetrahydropyridopyridazines. (2015, May 15). PubMed.

- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014, September 4).

- Pyridazine - Safety Data Sheet. (n.d.). ChemicalBook.

- 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331. (n.d.). PubChem - NIH.

- SAFETY DATA SHEET - Pyridazine. (2024, February 12). Fisher Scientific.

- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (n.d.). MDPI.

- 3-Chloro-6-(piperidin-4-yloxy)-pyridazine hydrochloride, 98+... (CAS No. 1185307-15-6) SDS. (n.d.). Guidechem.

- Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2010, March 12). PMC - NIH.

- What to do in a chemical emergency. (2024, October 10). GOV.UK.

- Chlorine Emergency Department/Hospital Management. (n.d.).

- THE REACTION OF 3,5-DICHLOROPYRID-2-YLHYDRAZINE WITH 2-CHLORO-3',4'-DIHYDROXYACETOPHENONE. (2013, April 3). Chemistry of Heterocyclic Compounds.

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI.

- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PMC - NIH.

- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2025, October 16). ResearchGate.

- chemical label 3-(chloromethyl)pyridazine hydrochloride. (n.d.).

- Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.

- GHS Classification Summary. (n.d.). PubChem - NIH.

- RTECS NUMBER-UR6066170-Chemical Toxicity Database. (n.d.).

- Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. (n.d.). NCBI.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. capotchem.cn [capotchem.cn]

- 7. 3-Chloropyridazine | C4H3ClN2 | CID 11274989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemical-label.com [chemical-label.com]

- 10. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.fr [fishersci.fr]

- 12. benchchem.com [benchchem.com]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. Method for synthetizing 3,6-dichloropyridazine - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

solubility of 3-Chloro-6-(difluoromethyl)pyridazine in common organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-6-(difluoromethyl)pyridazine for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Novel Pyridazine Derivative

In the intricate world of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most fundamental, yet often underestimated, of these hurdles is solubility. An otherwise potent compound is of little therapeutic value if it cannot be effectively dissolved, purified, formulated, and ultimately, absorbed by the body. This guide focuses on a specific molecule of interest: this compound (CAS: 1706439-95-3), a heterocyclic compound with structural motifs that suggest its potential as a pharmacophore in medicinal chemistry and agrochemical research.

As specific experimental solubility data for this compound is not widely published, this document serves a dual purpose. First, it provides a robust predictive analysis of its solubility profile based on first principles of physical organic chemistry and an understanding of its constituent functional groups. Second, it equips the bench scientist with the detailed, field-proven methodologies required to determine its solubility experimentally. This guide is structured to be a practical tool, bridging the gap between theoretical prediction and empirical validation, thereby empowering researchers to make informed decisions in their development programs.

Molecular Profile and the Imperative of Solubility

This compound is a substituted aromatic heterocycle with the molecular formula C₅H₃ClF₂N₂ and a molecular weight of 164.54 g/mol . Its structure is characterized by three key features that dictate its physicochemical behavior:

-

The Pyridazine Core: A six-membered aromatic ring containing two adjacent nitrogen atoms. This diazine structure imparts a significant dipole moment, making the core polar and capable of acting as a hydrogen bond acceptor. Pyridazine itself is miscible with water and soluble in many organic solvents, a property largely driven by the polar nature of the heterocyclic ring.

-

The 3-Chloro Group: A halogen substituent that is electron-withdrawing and increases the molecule's lipophilicity (fat-solubility).

-

The 6-(Difluoromethyl) Group (-CF₂H): This fluorinated alkyl group is a bioisostere of more common groups like methyl or hydroxyl. It is strongly electron-withdrawing and increases lipophilicity, though often less so than the trifluoromethyl group. Crucially, the C-H bond in the -CF₂H group can act as a weak hydrogen bond donor, a property not present in its -CF₃ counterpart.

Understanding the solubility of this molecule is paramount. In drug development, solubility influences everything from the feasibility of a synthetic workup and purification via crystallization to the choice of vehicles for in vivo testing and the ultimate bioavailability of a potential drug.

Predicted Solubility Profile: A Chemist's Rationale

The fundamental principle of "like dissolves like" governs solubility. This means polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The dissolution of a crystalline solid requires the energy of solvent-solute interactions to overcome the compound's crystal lattice energy—the energy that holds the molecules together in a solid state. For this compound, a solid at room temperature, we can predict its solubility behavior across a spectrum of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The polarity of the alcohols will interact favorably with the polar pyridazine ring. The ability of the alcohols to act as both hydrogen bond donors and acceptors can solvate the nitrogen lone pairs. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High to Very High | Solvents like DMSO and DMF are highly polar and are excellent at solvating a wide range of organic molecules, particularly polar heterocycles. Strong dipole-dipole interactions are expected to effectively overcome the crystal lattice energy. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Very Low | The overall polarity of the pyridazine core will dominate, leading to poor interactions with nonpolar solvents. While the chloro and difluoromethyl groups contribute some lipophilicity, it is unlikely to be sufficient for significant dissolution. |

A close structural analog, 3-chloro-6-(trifluoromethyl)pyridazine, is noted to have good solubility in DMSO and dichloromethane, which supports the prediction of high solubility in polar aprotic solvents.

The Gold Standard: Experimental Solubility Determination via the Shake-Flask Method

While predictions provide a valuable starting point, empirical data is non-negotiable for progressing a compound. The equilibrium shake-flask method is the most reliable technique for determining the thermodynamic solubility of a compound. It measures the concentration of a saturated solution after a prolonged equilibration period.

Step-by-Step Protocol for Shake-Flask Solubility Determination

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

3.1. Materials and Apparatus

-

Solute: this compound (solid, high purity).

-

Solvents: A range of high-purity organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, DMSO, Toluene, Hexane).

-

Equipment: Analytical balance, glass vials with screw caps, orbital shaker or rotator with temperature control, centrifuge, syringe filters (0.22 µm PTFE or appropriate material), calibrated pipettes, and an appropriate analytical instrument (e.g., HPLC-UV, LC-MS).

3.2. Experimental Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.

-

Solvent Addition: Accurately pipette a known volume of each test solvent into its respective vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. A typical starting point is 24 hours, but for some compounds, 48 to 72 hours may be necessary. It is best practice to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete removal of undissolved particles, centrifuge the vials at high speed.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant from the vial. Immediately filter this aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent any microscopic solid particles from being carried over, which would artificially inflate the measured solubility.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method to determine the precise concentration of the compound. A pre-established calibration curve using standards of known concentration is required for accurate quantification.

3.3. Calculation The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

High-Throughput Screening (HTS) for Kinetic Solubility

For early-stage discovery, where compound availability is limited and speed is essential, kinetic solubility assays are often employed. These methods, such as laser nephelometry or turbidimetry, involve adding a concentrated DMSO stock solution of the compound to an aqueous buffer. The point at which the compound precipitates is measured, giving a rapid but often overestimated value of solubility compared to the thermodynamic method. While useful for ranking compounds, this data should be followed up with shake-flask determination for lead candidates.

Visualizing the Workflow and Decision-Making Process

To clearly delineate the experimental and logical flow, the following diagrams are provided.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Caption: Decision tree for solvent selection based on application and solubility.

Conclusion and Future Outlook

This guide provides a comprehensive framework for understanding and determining the solubility of this compound. By combining a predictive analysis based on molecular structure with a detailed, actionable protocol for experimental measurement, researchers are well-equipped to tackle the challenges associated with this critical physicochemical property. The shake-flask method, though time-intensive, remains the definitive approach for generating the high-quality data needed for robust process development and formulation. As this molecule and its derivatives are further explored, the data generated using these methods will be invaluable in unlocking their full therapeutic or agrochemical potential.

References

-

Solubility of Things. Pyridazine. Available at: [Link]

-

ChemBK. 3-chloro-6-(trifluoromethyl)pyridazine. Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]

-

ResearchGate. Schematic diagram of the recommended workflow for automated high-throughput solubility determination... Available at: [Link]

-

ACS Publications. Interactive Knowledge-Based Kernel PCA for Solvent Selection. Available at: [Link]

Methodological & Application

Application Note & Protocol: Buchwald-Hartwig Amination of 3-Chloro-6-(difluoromethyl)pyridazine

Document ID: AN-BHA-4821

Abstract: This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-Chloro-6-(difluoromethyl)pyridazine. We delve into the mechanistic principles, critical reaction parameters, and step-by-step protocols tailored for this electron-deficient heteroaryl chloride. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of novel pharmaceutical intermediates and active ingredients.

Introduction: Context & Significance

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.

The target substrate, this compound, is of particular interest in drug discovery. The pyridazine core is a privileged scaffold, while the difluoromethyl (-CHF₂) group serves as a valuable bioisostere for hydroxyl or thiol groups, often enhancing metabolic stability and modulating physicochemical properties such as lipophilicity and pKa. However, the inherent electronic properties of this substrate—namely, the electron-deficient nature of the pyridazine ring and the relative inertness of the C-Cl bond—present unique challenges that necessitate a carefully optimized catalytic system. This application note provides the field-proven insights and detailed protocols required to successfully navigate these challenges.

Reaction Principle and Mechanistic Considerations

The efficacy of the Buchwald-Hartwig amination hinges on a delicate interplay of catalyst, ligand, base, and solvent. The generally accepted catalytic cycle provides a framework for understanding and troubleshooting the reaction.[1][3]

The Catalytic Cycle

The reaction proceeds through a sequence of discrete steps involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states.

-

Activation & Formation of the Active Pd(0) Species: The cycle begins with an active LPd(0) complex, which is often generated in situ from a more stable Pd(II) precatalyst.[2][3]

-

Oxidative Addition: The Pd(0) complex reacts with the this compound, inserting into the C-Cl bond. This step, which forms a Pd(II) intermediate, is typically the rate-limiting step for aryl chlorides due to the high strength of the C-Cl bond.[4][5]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.

-

Reductive Elimination: The final, bond-forming step involves the reductive elimination of the desired N-arylated product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Substrate-Specific Challenges

-

Aryl Chloride Inertness: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the oxidative addition step energetically demanding. This necessitates the use of highly active catalytic systems, typically featuring bulky, electron-rich ligands.[5]

-

Electron-Deficient Heterocycle: The pyridazine ring is electron-poor, which can influence the electronics of the C-Cl bond and potentially lead to competitive coordination with the palladium center.

-

Side Reaction: Hydrodehalogenation: A common side reaction is the replacement of the chlorine atom with hydrogen. This can occur if the reductive elimination step is slow or if trace amounts of water are present, leading to a reduction pathway instead of amination.[5]

Optimizing Critical Reaction Parameters

The success of this transformation is dictated by the judicious selection of four key components: the palladium precatalyst, the phosphine ligand, the base, and the solvent.

Palladium Precatalyst and Ligand: The Heart of the Reaction

For challenging substrates like electron-deficient heteroaryl chlorides, standard catalysts like Pd(OAc)₂ are often insufficient. Modern, well-defined palladium precatalysts are strongly recommended as they form the active Pd(0) species more cleanly and reproducibly.[5]

The choice of ligand is arguably the most critical factor. The ligand must be sufficiently electron-rich to promote the difficult oxidative addition to the C-Cl bond and sterically bulky to facilitate the final reductive elimination step.

Caption: Ligand selection workflow based on amine class.

| Parameter | Recommendation | Rationale |

| Pd Precatalyst | G3/G4 Palladacycles (e.g., XPhos Pd G3, RuPhos Pd G3) | Air- and moisture-stable, providing high activity and reproducibility for C-Cl bond activation. |

| Ligand | Bulky Biarylphosphines (e.g., RuPhos, BrettPhos, XPhos) | These ligands possess the necessary steric bulk and electron-donating properties to facilitate both the oxidative addition and reductive elimination steps with aryl chlorides. |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that is highly effective for deprotonating the coordinated amine. Its purity is critical. |

| K₃PO₄ or Cs₂CO₃ | Weaker inorganic bases can be used if the substrate is base-sensitive, but this may require higher temperatures and a more active catalyst system.[3] | |

| Solvent | Toluene, 1,4-Dioxane, CPME | Anhydrous, degassed aprotic solvents are essential. Oxygen can deactivate the Pd(0) catalyst. |

| Temperature | 80–110 °C | Elevated temperatures are typically required to overcome the activation energy barrier for the oxidative addition of the C-Cl bond. |

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are hazardous and should be handled with care. Reactions must be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol A: General Procedure using a Secondary Amine (e.g., Morpholine)

This protocol provides a robust starting point for the amination of this compound.

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

XPhos Pd G3 (2 mol %)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed Toluene

Procedure:

-

To an oven-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add this compound, XPhos Pd G3, and Sodium tert-butoxide.

-

Seal the vessel with a septum and purge with dry nitrogen or argon for 10-15 minutes.

-

Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe.

-

Add morpholine via syringe.

-

Place the sealed vessel in a preheated oil bath at 100 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired aminopyridazine.

Protocol B: Optimized Procedure for a Primary Amine (e.g., Aniline)

This protocol is adapted for a less nucleophilic primary amine, which may require a more active catalyst system.

Materials:

-

This compound (1.0 equiv)

-

Aniline (1.2 equiv)

-

RuPhos Pd G3 (3 mol %)

-

Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Anhydrous, degassed 1,4-Dioxane

Procedure:

-

To an oven-dried reaction vessel, add this compound, RuPhos Pd G3, and finely ground potassium phosphate.

-

Seal the vessel and thoroughly purge with an inert atmosphere (Argon is preferred).

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Add aniline via syringe.

-

Seal the vessel tightly (e.g., with a Teflon screw cap) and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 16-36 hours, monitoring for completion by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

-

Wash the Celite® pad with additional ethyl acetate.

-

Combine the filtrates and concentrate in vacuo.

-

Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the product via flash chromatography.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive catalyst (degraded precatalyst or oxidized Pd(0)).2. Ligand is not suitable for C-Cl activation.3. Insufficient temperature. | 1. Use a fresh, high-quality precatalyst. Ensure the reaction is strictly anaerobic.2. Screen more electron-rich and bulky ligands like RuPhos or BrettPhos.3. Increase the reaction temperature in 10 °C increments (up to ~120 °C). |

| Significant Hydrodehalogenation | 1. Presence of water in the reaction.2. Slow reductive elimination relative to competing pathways. | 1. Use scrupulously dried and degassed solvents and reagents. Ensure the base is anhydrous.2. Increase the concentration of the amine (e.g., to 1.5 equiv). Consider a different ligand that may accelerate reductive elimination. |

| Substrate Decomposition | 1. Base is too strong for a sensitive functional group on the amine.2. Reaction temperature is too high. | 1. Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and adjust the catalyst/ligand system accordingly.[3]2. Attempt the reaction at a lower temperature for a longer duration. |

Conclusion

The Buchwald-Hartwig amination of this compound is a challenging yet highly rewarding transformation. Success is predicated on overcoming the inherent inertness of the C-Cl bond through the strategic selection of a modern palladium precatalyst and a bulky, electron-rich biarylphosphine ligand. Rigorous adherence to anhydrous and anaerobic conditions is paramount to prevent catalyst deactivation and minimize side reactions. The protocols and guidelines presented herein provide a robust framework for achieving high yields and purity, enabling the efficient synthesis of valuable aminopyridazine derivatives for pharmaceutical research and development.

References

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Singleton, J. T. The Development of the Buchwald-Hartwig Amination: From Discovery to Scale-Up. ACS Catalysis. [Link]

-

ResearchGate. Prototypical Buchwald-Hartwig amination mechanism. [Link]

-

ResearchGate. Selected ligands and catalysts for Buchwald-Hartwig amination. [Link]

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3-Chloro-6-(difluoromethyl)pyridazine

Introduction: Strategic Importance of the Difluoromethyl Pyridazine Scaffold

The 3-chloro-6-(difluoromethyl)pyridazine scaffold is a cornerstone in modern medicinal chemistry and drug discovery. The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a prevalent motif in a wide range of biologically active compounds.[1][2][3] The introduction of a difluoromethyl (CF2H) group imparts a unique combination of properties to parent molecules. The CF2H group can act as a lipophilic hydrogen bond donor and serves as a bioisostere for hydroxyl, thiol, or amine functionalities, often enhancing metabolic stability and target affinity.[4][5][6]

This guide provides a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of this compound, a key transformation for the functionalization of this valuable building block. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for the synthesis of diverse derivatives.

Mechanistic Insights: The Driving Forces of SNAr on the Pyridazine Ring

Nucleophilic aromatic substitution is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic systems.[7] Unlike typical SN2 reactions that occur at sp3-hybridized centers, SNAr reactions proceed via an addition-elimination mechanism on sp2-hybridized carbons.[8] The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack.[9][10]

The reaction is further facilitated by the presence of the strongly electron-withdrawing difluoromethyl group at the 6-position. This group, along with the ring nitrogens, helps to stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step of the reaction.[11][12] The chlorine atom at the 3-position serves as a good leaving group, readily displaced by a wide range of nucleophiles.

Core Reaction Schematics

General Reaction Pathway

The general transformation involves the displacement of the chloride at the C3 position of the pyridazine ring by a nucleophile.

Caption: General SNAr reaction of this compound.

Mechanism: Addition-Elimination Pathway

The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the SNAr reaction of this compound with common classes of nucleophiles.

Protocol 1: Amination Reactions

The introduction of nitrogen-based nucleophiles is a common and crucial transformation in the synthesis of bioactive molecules.

Reaction Scheme:

Sources

- 1. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 2. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. scienceopen.com [scienceopen.com]

synthesis of bioactive molecules using 3-Chloro-6-(difluoromethyl)pyridazine

An Application Guide to the Synthesis of Bioactive Molecules Utilizing 3-Chloro-6-(difluoromethyl)pyridazine

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthetic utilization of this compound. This versatile building block is of significant interest due to the unique combination of a reactive chloropyridazine core and the increasingly important difluoromethyl moiety. We will explore its application in key synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing step-by-step protocols, mechanistic insights, and best practices for its successful implementation in the synthesis of novel bioactive molecules.

Introduction: The Strategic Value of the Difluoromethyl Pyridazine Scaffold